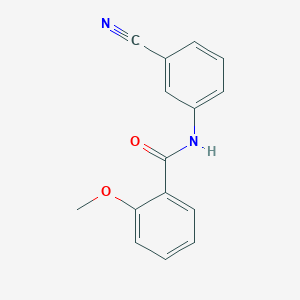

N-(3-cyanophenyl)-2-methoxybenzamide

Description

N-(3-Cyanophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy-substituted benzoyl group attached to a 3-cyanophenylamine moiety. Its molecular formula is C₁₅H₁₂N₂O₂ (molecular weight: 252.27 g/mol). The compound’s structure features an electron-withdrawing cyano group at the meta position of the phenyl ring and a methoxy group at the ortho position of the benzamide core.

Properties

CAS No. |

671795-10-1 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

N-(3-cyanophenyl)-2-methoxybenzamide |

InChI |

InChI=1S/C15H12N2O2/c1-19-14-8-3-2-7-13(14)15(18)17-12-6-4-5-11(9-12)10-16/h2-9H,1H3,(H,17,18) |

InChI Key |

CVOPEVOCOFQFJZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulpiride

- Structure: 5-(Aminosulfonyl)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzamide.

- Molecular Weight : 341.4 g/mol.

- Activity : Potent D₂ receptor antagonist, used clinically for psychiatric and gastrointestinal disorders. The 2-methoxy group and sulfonamide side chain are critical for dopamine receptor binding .

- Comparison: Unlike this compound, sulpiride’s sulfonamide substituent enhances solubility and receptor affinity.

N-(2,3-Dihydro-1H-Inden-2-yl)-2-Methoxybenzamide

Tropane Derivatives (Compounds I and II)

- Structures :

- Compound I : N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3b-yl)-2-methoxybenzamide.

- Compound II : 2,3-Dimethoxy analog of Compound I.

- Activity : High affinity for D₂ receptors. Compound II’s additional methoxy group enhances receptor selectivity compared to Compound I .

- Comparison: The tropane scaffold in these compounds introduces rigid conformational constraints absent in this compound. The cyano group may mimic steric or electronic features of the furan in Compound I.

GSK6853

- Structure : (R)-N-[1,3-Dimethyl-6-(2-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl]-2-methoxybenzamide.

- The benzoimidazol substituent enables π-π stacking with bromodomain pockets .

- Comparison : The target compound lacks the heterocyclic extensions seen in GSK6853, suggesting narrower target selectivity but possibly better synthetic accessibility.

N-(3-Ethyl-4-Fluoro-1,3-Benzothiazol-2-ylidene)-2-Methoxybenzamide

- Structure : Benzothiazol-2-ylidene ring fused with ethyl and fluoro substituents.

- Molecular Formula : C₁₇H₁₅FN₂O₂S.

- Activity: Not specified in evidence, but the benzothiazole moiety is often associated with antimicrobial or anticancer activity .

- Comparison: The thiazole ring introduces planar rigidity, contrasting with the flexible cyanophenyl group in the target compound.

Structure–Activity Relationship (SAR) Insights

- Methoxy Position : The ortho-methoxy group is conserved in all analogs, suggesting its role in hydrogen bonding or steric stabilization.

- Electron-Withdrawing Groups: The 3-cyano group in the target compound may enhance binding to enzymes or receptors requiring polar interactions, unlike hydrophobic substituents (e.g., indenyl).

- Side Chain Modifications : Sulpiride’s sulfonamide and GSK6853’s piperazine highlight how side-chain functionalization broadens target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.